(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester (4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13690314
InChI: InChI=1S/C19H28O7/c1-15-12-17(14-20)13-16(2)19(15)26-18(21)4-5-23-8-9-25-11-10-24-7-6-22-3/h12-14H,4-11H2,1-3H3
SMILES: CC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOC)C)C=O
Molecular Formula: C19H28O7
Molecular Weight: 368.4 g/mol

(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester

CAS No.:

Cat. No.: VC13690314

Molecular Formula: C19H28O7

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester -

Specification

Molecular Formula C19H28O7
Molecular Weight 368.4 g/mol
IUPAC Name (4-formyl-2,6-dimethylphenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C19H28O7/c1-15-12-17(14-20)13-16(2)19(15)26-18(21)4-5-23-8-9-25-11-10-24-7-6-22-3/h12-14H,4-11H2,1-3H3
Standard InChI Key XJTRMWLYDPSJJJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOC)C)C=O
Canonical SMILES CC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOC)C)C=O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula is C₁₉H₂₈O₇, with a molecular weight of 368.4 g/mol . Its IUPAC name, (4-formyl-2,6-dimethylphenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate, reflects a phenolic core substituted with methyl and formyl groups, conjugated to a methoxy-terminated tetraethylene glycol (PEG4) chain via an ester linkage.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₈O₇
Molecular Weight368.4 g/mol
CAS Number1807537-34-3
SMILESCC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOC)C)C=O
InChI KeyXJTRMWLYDPSJJJ-UHFFFAOYSA-N

The formyl group at the 4-position of the phenolic ring enables nucleophilic reactions, while the PEG4 spacer enhances hydrophilicity and biocompatibility, making the compound suitable for bioconjugation .

Synthesis and Production

Synthetic Pathways

The compound is synthesized through a multi-step esterification process:

  • Functionalization of 2,6-Dimethylphenol: Introduction of a formyl group via Vilsmeier-Haack formylation yields 4-formyl-2,6-dimethylphenol .

  • PEG4 Spacer Attachment: The phenolic hydroxyl group is esterified with a PEG4-acid derivative (e.g., 3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]propanoic acid) using coupling agents like DCC/DMAP .

Table 2: Representative Synthesis Conditions

ParameterDetailsSource
CatalystSilica-supported perchloric acid (HClO₄-SiO₂)
SolventSolvent-free (neat conditions)
Temperature60°C
Reaction Time4.25 hours
Yield~94% (analogous reactions)

Source highlights the efficacy of HClO₄-SiO₂ in catalyzing phenolic esterifications under green chemistry conditions, minimizing byproducts.

Purification and Quality Control

Post-synthesis purification involves:

  • Liquid-Liquid Extraction: Ethyl acetate washes to remove unreacted starting materials .

  • Column Chromatography: Silica gel chromatography using gradients of ethyl acetate/hexane .

  • Analytical Validation: HPLC and mass spectrometry (MS) to confirm purity ≥95% .

Applications in Biomedical Research

Drug Delivery Systems

The PEG4 chain imparts water solubility and stealth properties, enabling the compound to serve as a:

  • Prodrug Linker: Conjugation to hydrophobic therapeutics (e.g., anticancer agents) enhances bioavailability.

  • Nanoparticle Functionalization: Surface modification of liposomes or polymeric NPs for targeted delivery.

Bioconjugation Reagent

The formyl group reacts selectively with primary amines (e.g., lysine residues in proteins) via Schiff base formation, facilitating:

  • Antibody-Drug Conjugates (ADCs): Site-specific payload attachment.

  • Enzyme Immobilization: Covalent bonding to solid supports for biosensor applications.

Comparative Analysis with Related Compounds

vs. 2,6-Dimethyl-4-thiocyanato-phenol

While both compounds feature a 2,6-dimethylphenol core, the thiocyanate group in the latter enables distinct reactivity (e.g., radical reactions) but lacks the PEG4 spacer’s biocompatibility.

vs. 4,4'-Methylenebis(2,6-dimethylphenol)

The bisphenol analog (C₁₇H₂₀O₂) lacks functional groups for conjugation, limiting its utility in drug delivery compared to the PEG4-ester derivative .

Future Research Directions

  • Pharmacokinetic Studies: In vivo tracking of PEG4-ester conjugates to optimize dosing regimens.

  • Novel Catalysts: Development of enzyme-mediated syntheses for greener production .

  • Theranostic Applications: Integration with imaging agents for real-time tracking of drug delivery.

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